molecular formula C9H12N2O B13154223 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13154223
M. Wt: 164.20 g/mol
InChI Key: UOURZFUMTGCYPU-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a cyclopropyl group, and a methyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable precursor, such as a methyl-substituted pyridine derivative, under controlled conditions to form the desired dihydropyridinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, cyclopropyl group, and methyl group on the dihydropyridinone ring sets it apart from similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-cyclopropyl-6-methylpyridin-2-one

InChI

InChI=1S/C9H12N2O/c1-6-2-5-8(10)9(12)11(6)7-3-4-7/h2,5,7H,3-4,10H2,1H3

InChI Key

UOURZFUMTGCYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C2CC2)N

Origin of Product

United States

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